1-Phenylethyl propionate
Overview
Description
1-Phenylethyl propionate, also known as styrallyl propionate, is an organic ester compound with the molecular formula C11H14O2. It is a colorless to yellowish liquid with a sweet, floral aroma reminiscent of gardenia and jasmine. This compound is commonly used in the fragrance and flavor industries due to its pleasant scent and taste.
Mechanism of Action
Target of Action
1-Phenylethyl propionate is primarily used as a flavor and fragrance agent . .
Mode of Action
As a flavor and fragrance agent, it likely interacts with olfactory receptors to produce a sensory response .
Biochemical Pathways
It’s worth noting that propionate, a related compound, is known to be metabolized via the methylcitrate cycle . This pathway involves enzymes such as methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also lipophilic, with a calculated Log Po/w (iLOGP) of 2.57 .
Result of Action
The primary known effect of this compound is its contribution to the flavor and fragrance of certain products . .
Biochemical Analysis
Biochemical Properties
1-Phenylethyl propionate is a short-chain fatty acid ester. It is known to interact with various enzymes and proteins, although specific interactions have not been extensively studied. The compound’s role in biochemical reactions is primarily related to its function as a flavoring agent .
Cellular Effects
Propionate is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in tissues . It is also known to have protective effects on the blood-brain barrier .
Molecular Mechanism
It is known that the compound has a floral, sweet, green odor, suggesting that it may interact with olfactory receptors .
Temporal Effects in Laboratory Settings
Its physical properties such as boiling point and density have been measured .
Metabolic Pathways
This compound is likely metabolized through ester hydrolysis, resulting in the formation of 1-phenylethanol and propionic acid. Propionic acid is further metabolized via the propionyl-CoA pathway .
Transport and Distribution
Given its lipophilic nature (log Pow = 3.06 ), it is likely to passively diffuse across cell membranes.
Subcellular Localization
Due to its lipophilic nature, it may localize in lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl propionate can be synthesized through the esterification of 1-phenylethanol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl propionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1-phenylethanol and propionic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol, 1-phenylethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 1-Phenylethanol and propionic acid.
Reduction: 1-Phenylethanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
1-Phenylethyl propionate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and low toxicity.
Industry: Widely used in the fragrance and flavor industries to impart floral and fruity notes to products.
Comparison with Similar Compounds
1-Phenylethyl propionate can be compared to other esters with similar structures and properties:
Ethyl acetate: A common ester with a fruity aroma, used in flavorings and solvents.
Methyl benzoate: Known for its sweet, floral scent, used in perfumes and flavorings.
Isopropyl butyrate: Has a fruity odor, used in fragrance formulations.
Uniqueness: this compound stands out due to its specific floral aroma, which is more reminiscent of gardenia and jasmine compared to the fruity notes of ethyl acetate and isopropyl butyrate. Its use in high-end fragrances and flavorings highlights its unique olfactory properties.
Properties
IUPAC Name |
1-phenylethyl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIQNYOXLZQQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047091 | |
Record name | 1-Phenylethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity, floral, sweet, green odour | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 to 92.00 °C. @ 5.00 mm Hg | |
Record name | 1-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.002-1.009 | |
Record name | alpha-Methylbenzyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
120-45-6 | |
Record name | 1-Phenylethyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Phenylethyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylethyl propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406571 | |
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Record name | Benzenemethanol, .alpha.-methyl-, 1-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenylethyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-METHYLBENZYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A62A7WWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Phenylethyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040287 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What enzymatic reactions involving 1-Phenylethyl Propionate have been studied, and what are their industrial applications?
A1: Recent research has focused on utilizing enzymes, particularly lipases, for the stereoselective hydrolysis and transesterification of this compound. [, , , ] This is particularly relevant for obtaining enantiomerically pure compounds. For instance, lipase from Pseudomonas sp. has demonstrated high enantioselectivity in both hydrolysis of this compound and transesterification with vinyl acetate. [, ] These reactions are crucial in producing single enantiomers of 1-phenyl alcohols, which are building blocks for various pharmaceuticals and fine chemicals. []
Q2: How does the choice of enzyme and reaction conditions affect the enantioselectivity of this compound transformations?
A2: Research shows that the enzyme origin and reaction parameters significantly influence the stereoselectivity of this compound reactions. For example, Candida antarctica lipase B (CALB) exhibited high activity in resolving racemic 1-Phenylethanol in an ionic liquid/supercritical carbon dioxide biphasic system. [] Additionally, the study involving lipase from Pseudomonas sp. highlighted the impact of factors like temperature, pH, and substrate concentration on both reaction rate and enantioselectivity. [] These findings underscore the importance of optimizing reaction conditions for desired stereochemical outcomes.
Q3: What are the advantages of using enzyme membrane reactors for this compound transformations?
A3: Employing enzyme membrane reactors for this compound conversions offers several advantages. Studies have demonstrated the effectiveness of immobilizing lipases, such as the one from Pseudomonas sp., within polyamide membranes. [, ] This immobilization allows for continuous operation, simplifies product separation, and enhances enzyme stability for multiple uses. Furthermore, controlling membrane hydrophobicity can impact reactor performance, highlighting its potential for optimization. []
Q4: Beyond traditional organic solvents, what alternative media have been explored for this compound transformations?
A4: Researchers are actively exploring greener alternatives to traditional organic solvents for this compound reactions. One promising avenue involves using ionic liquids, either alone or in combination with supercritical carbon dioxide. [, ] For example, a study successfully employed the ionic liquid butyltrimethyl ammonium (bis(trifluoromethane)sulfonyl imine) ([btma][NTf2]) for CALB-catalyzed kinetic resolution of racemic 1-Phenylethanol. [] This approach offers environmental benefits while maintaining or even enhancing reaction efficiency.
Q5: What is the significance of studying the ternary liquid-liquid equilibria involving this compound?
A5: Understanding the ternary liquid-liquid equilibria for mixtures containing this compound, an ionic liquid, and other organic compounds (like vinyl propionate or propionic acid) is crucial for designing and optimizing separation processes. [] This knowledge is particularly relevant for developing efficient downstream processing strategies following enzymatic reactions, contributing to the overall sustainability and economic viability of these processes.
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